molecular formula C9H11O4P B092200 Dimethoxyphosphoryl(phenyl)methanone CAS No. 18106-71-3

Dimethoxyphosphoryl(phenyl)methanone

Cat. No. B092200
CAS RN: 18106-71-3
M. Wt: 214.15 g/mol
InChI Key: TWNVJLOWMINFMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanone derivatives is a topic of interest in several studies. For instance, novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues were synthesized and tested for their potential in treating Alzheimer's disease (AD), showing moderate to high acetylcholinesterase (AChE) inhibitory activities . Another study focused on the synthesis of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone and its selective O-demethylation during bromination, leading to the formation of nine new bromophenol derivatives . Additionally, antimicrobial, antioxidant, and insect antifeedant potent 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives were synthesized using an aqueous phase fly-ash catalyzed Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of methanone derivatives is crucial for their biological activity and chemical reactivity. For example, the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone revealed the presence of axial chirality and a stripe structure with alternating R- and S-columns in the crystal lattice, stabilized by hydrogen bonding and π-π interactions . These structural features are important for understanding the physical properties and reactivity of dimethoxyphosphoryl(phenyl)methanone.

Chemical Reactions Analysis

The chemical reactivity of methanone derivatives is diverse, as evidenced by the selective O-demethylation during bromination and the electrooxidation of dimethomorph, which is structurally related to methanone compounds. The electrooxidation reaction forms (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone as a major product . These reactions highlight the susceptibility of methanone derivatives to undergo transformations under various conditions, which is relevant for the chemical behavior of dimethoxyphosphoryl(phenyl)methanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanone derivatives are influenced by their molecular structure. The crystal structure analysis of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone provides insights into the intermolecular interactions that dictate the solid-state properties of these compounds . Additionally, the electroanalytical determination of dimethomorph in grape-derived samples using square-wave voltammetry indicates the potential for analytical applications of methanone derivatives . These studies contribute to a better understanding of the physical and chemical properties of dimethoxyphosphoryl(phenyl)methanone.

Scientific Research Applications

Antioxidant and Anti-inflammatory Potential

Synthetic derivatives of phenyl methanone compounds have been evaluated for their antioxidant and anti-inflammatory activities. These studies have shown that certain synthetic chalcones derived from phenyl methanone can act as effective reducing agents, stabilizing reactive oxygen species and exhibiting potential as antioxidants. Additionally, these compounds have demonstrated moderate to poor inhibition towards certain enzymes, suggesting a selective anti-inflammatory activity. The structural basis for these activities has been explored using computational tools, which help in understanding the relationship between molecular structure and biological function (Gacche et al., 2008).

Molecular Design and Photoluminescence

Research into the molecular design of organic compounds has revealed the importance of molecular packing on the room temperature phosphorescence (RTP) of pure organic molecules. By examining derivatives of phenyl methanone, studies have found that the compact face-to-face packing style of molecules can significantly enhance the phosphorescence lifetime and efficiency, providing insights into the design of materials with desirable optical properties (Xie et al., 2017).

Safety And Hazards

Specific safety and hazard information for Dimethoxyphosphoryl(phenyl)methanone is not readily available. However, similar compounds have been classified as harmful if swallowed and causing serious eye damage6.


Future Directions

Dimethoxyphosphoryl(phenyl)methanone and similar compounds have potential for future research and development. For instance, a new mechanoluminescent material displaying tunable mechanoluminescent emission colors has been designed and successfully synthesized7. This suggests that Dimethoxyphosphoryl(phenyl)methanone could potentially be used in the development of new materials with unique properties.


properties

IUPAC Name

dimethoxyphosphoryl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNVJLOWMINFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(=O)C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171067
Record name Dimethyl benzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl benzoylphosphonate

CAS RN

18106-71-3
Record name Dimethyl benzoylphosphonate
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Record name NSC82396
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Record name Dimethyl benzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl benzoylphosphonate
Source FDA Global Substance Registration System (GSRS)
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